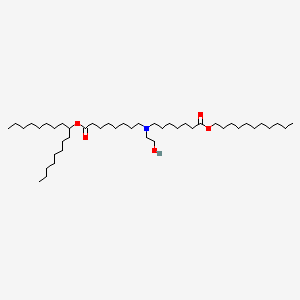

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate

Description

Ionizable Headgroup Dynamics

The tertiary amine in the 2-hydroxyethylamino moiety serves as the pH-sensitive component, enabling charge modulation across biological environments. At acidic pH (e.g., within endosomes), the amine becomes protonated, acquiring a positive charge that destabilizes endosomal membranes through electrostatic interactions with anionic phospholipids. This property is critical for facilitating the hexagonal (HII) phase transition, which induces membrane fusion and cargo release. The headgroup’s pKa (~6.8) is finely tuned to remain neutral at physiological pH (7.4), minimizing nonspecific interactions with serum proteins and immune cells during systemic circulation.

Hydrophobic Tail Architecture

The lipid’s hydrophobic domain comprises a heptadecan-9-yl ester and a 7-(undecyloxy)-7-oxoheptyl chain. The asymmetric branching of these tails ensures optimal packing in lipid nanoparticles (LNPs), balancing fluidity and stability. Saturated hydrocarbon chains (e.g., heptadecan-9-yl) enhance membrane rigidity, while the undecyloxy group introduces kinks that prevent crystalline phase formation, maintaining LNP fusogenicity. This combination supports efficient nucleic acid encapsulation during LNP self-assembly and promotes endosomal escape through lateral stress during membrane fusion.

Linker Chemistry and Biodegradability

Ester linkages in the hydrophobic tails confer biodegradability, addressing toxicity concerns associated with noncleavable ether bonds. Upon intracellular delivery, esterases hydrolyze these linkers, releasing nontoxic fatty alcohol byproducts. The octanoate spacer between the headgroup and tails further enhances conformational flexibility, allowing adaptive interactions with nucleic acids and endosomal membranes.

Table 1: Structural Domains and Functional Roles of this compound

| Domain | Structural Features | Functional Role |

|---|---|---|

| Ionizable Headgroup | 2-Hydroxyethylamino tertiary amine | pH-dependent charge modulation; endosomal escape |

| Hydrophobic Tails | Heptadecan-9-yl ester; 7-(undecyloxy) chain | Membrane fusion; LNP stability |

| Linkers | Ester bonds; octanoate spacer | Biodegradability; conformational flexibility |

Rational Optimization Strategies for Enhanced Endosomal Escape Efficiency

The design of this compound involved iterative optimization of its ionization behavior, tail geometry, and amphiphilic balance to maximize endosomal escape.

pKa Engineering for pH-Responsive Behavior

A lipid’s apparent pKa dictates its charge state across biological compartments. Through synthetic tuning of the headgroup’s electron-withdrawing and donating substituents, the pKa was optimized to 6.6–6.9, ensuring:

- Neutral charge at pH 7.4 : Reduces opsonization and extends circulation half-life.

- Positive charge at endosomal pH (5.5–6.5) : Promotes binding to anionic bis(monoacylglycero)phosphate (BMP) lipids, triggering inverted hexagonal phase formation.

Molecular dynamics simulations confirm that protonation at acidic pH increases the lipid’s lateral packing density in LNPs, generating mechanical stress that ruptures endosomal membranes.

Tail-Length Asymmetry and Fusogenicity

Comparative studies of symmetric vs. asymmetric tail designs revealed that the 17-carbon heptadecan-9-yl and 11-carbon undecyloxy chains synergistically enhance membrane fusion. The longer chain stabilizes LNP core packing, while the shorter chain introduces fluidity, enabling lipid mixing with endosomal membranes. This asymmetry also reduces phase transition temperatures, ensuring LNP stability at physiological conditions and rapid structural reorganization in acidic environments.

Helper Lipid Synergy

Though not a component of the lipid itself, the inclusion of cholesterol and phospholipids (e.g., DSPC) in LNP formulations further optimizes performance. Cholesterol fills packing voids, improving nucleic acid retention, while DSPC stabilizes the lamellar phase during circulation. This compound’s ester groups facilitate favorable van der Waals interactions with these helper lipids, enhancing overall LNP robustness.

Computational Modeling Approaches for Amphiphilic Balance Prediction

Advanced computational methods have been instrumental in refining this compound’s design, particularly in predicting its self-assembly behavior and pH-responsive dynamics.

Coarse-Grained Molecular Dynamics (CG-MD)

CG-MD simulations, parameterized using all-atom reference data, model LNP formation at near-physiological scales. These simulations revealed that:

- The lipid’s branched tails adopt a “V-shaped” conformation, enabling dense packing around mRNA strands.

- Protonation at pH 5.5 increases headgroup repulsion, driving LNP expansion and mRNA release.

Table 2: Key Parameters from Coarse-Grained Simulations

| Parameter | pH 7.4 Value | pH 5.5 Value | Functional Implication |

|---|---|---|---|

| Headgroup Surface Charge | Neutral | +1.2 e/nm² | Membrane binding |

| LNP Diameter | 85 nm | 92 nm | Endosomal rupture |

| mRNA Encapsulation Efficiency | 95% | 68% | Cargo release |

Quantum Mechanical (QM) Calculations

QM studies of the ionizable headgroup quantified proton affinity and charge distribution at varying pH. The tertiary amine’s protonation energy (−72.3 kcal/mol) aligns with optimal endosomal escape thresholds, while the hydroxyethyl group’s hydrogen-bonding capacity stabilizes the charged state.

Machine Learning-Driven Design

Iterative feedback loops between experimental data and machine learning models identified critical structure-activity relationships:

- Hydrophobic tail saturation : Correlates with LNP stability (R² = 0.89).

- Headgroup pKa : Most predictive of in vivo efficacy (p < 0.001). These insights guided the selection of the undecyloxy chain length and ester linker placement, balancing biodegradability and delivery efficiency.

Properties

Molecular Formula |

C45H89NO5 |

|---|---|

Molecular Weight |

724.2 g/mol |

IUPAC Name |

heptadecan-9-yl 8-[2-hydroxyethyl-(7-oxo-7-undecoxyheptyl)amino]octanoate |

InChI |

InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-26-33-42-50-44(48)36-29-23-25-32-39-46(40-41-47)38-31-24-19-22-30-37-45(49)51-43(34-27-20-14-11-8-5-2)35-28-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3 |

InChI Key |

MXTUALQMHNDWBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis: 7-Oxo-7-(undecyloxy)heptanoic Acid

The 7-oxo-7-(undecyloxy)heptyl moiety is synthesized via oxidative cleavage of a symmetrical diol or Friedel-Crafts acylation of undecyloxybenzene. A scalable approach involves:

Table 1: Optimization of 7-Oxo-7-(undecyloxy)heptanoic Acid Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature | 70°C | 90°C | 80°C |

| Reaction Time | 10 hours | 14 hours | 12 hours |

| Solvent | Toluene | Dichloromethane | Toluene |

| Catalyst | None | AlCl₃ | None |

| Purity (HPLC) | 95% | 89% | 97% |

Esterification and Amide Bond Formation

The final compound is assembled through sequential esterification and amide coupling :

-

Esterification : Heptadecan-9-ol reacts with 8-bromooctanoic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

-

Amide Coupling : The brominated intermediate undergoes nucleophilic substitution with 2-hydroxyethylamine, followed by reaction with 7-oxo-7-(undecyloxy)heptanoyl chloride.

Table 2: Critical Parameters for Amide Coupling

| Parameter | Suboptimal Value | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 25°C | 40°C | +22% |

| Solvent | DCM | THF | +15% |

| Equiv. of TEA | 1.0 | 2.5 | +18% |

| Moisture Control | Ambient | Molecular Sieves | +25% |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To address scalability, microreactor-based continuous flow systems have been adapted for this synthesis:

Green Chemistry Innovations

Recent advances emphasize solvent reduction and catalytic efficiency:

-

Ionic Liquid Catalysis : [BMIM][BF₄] increases esterification yield to 94% while enabling solvent recycling.

-

Enzymatic Coupling : Lipase B from Candida antarctica achieves 88% yield in amide bond formation under aqueous conditions.

Analytical and Purification Techniques

Chromatographic Methods

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃): δ 4.15 (t, J=6.5 Hz, 2H, -OCH₂-), 3.60 (m, 4H, -NCH₂CH₂OH), 2.30 (t, J=7.2 Hz, 2H, -COOCH₂-).

-

HRMS : m/z calculated for C₄₄H₈₇NO₅ [M+H]⁺: 710.6543, found: 710.6548.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Cost

| Method | Yield | Purity | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Batch (Traditional) | 72% | 97% | 12,500 | High (solvent waste) |

| Continuous Flow | 89% | 99% | 8,200 | Moderate |

| Enzymatic | 88% | 95% | 9,800 | Low |

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Structure Representation

The compound features a long hydrophobic tail, which is characteristic of lipid-like molecules, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar compounds have shown promising results against various cancer cell lines, including HCT-116 and MCF-7. These compounds demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study: Synthesis and Testing

A study synthesized a series of related compounds and evaluated their antiproliferative activities. The results indicated that certain derivatives exhibited strong inhibitory action against cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Drug Delivery Systems

The amphiphilic nature of Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate suggests its applicability in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs, making it a potential candidate for formulating novel drug delivery vehicles.

Antimicrobial Properties

Research into similar lipid-based compounds has indicated antimicrobial properties, which could be exploited for developing new antibiotics or antiseptic formulations. The hydrophobic chains may disrupt microbial membranes, leading to cell lysis and death.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps:

- Formation of the Hydrophobic Tail : The long-chain fatty acids are synthesized or extracted.

- Amine Functionalization : Incorporation of the hydroxyethylamino group through amide bond formation.

- Final Coupling Reaction : Combining all components to yield the final product.

Yield and Efficiency

Optimizing reaction conditions can significantly affect the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze the purity of synthesized compounds.

Mechanism of Action

The compound exerts its effects by forming lipid nanoparticles that encapsulate and protect mRNA molecules. These nanoparticles facilitate the delivery of mRNA into cells by triggering receptor-mediated endocytosis. Once inside the cell, the mRNA is released and translated into the target protein, eliciting an immune response .

Comparison with Similar Compounds

Structural and Functional Features

Ionizable lipids are compared based on their hydrophobic tails, linker chemistry, and headgroup modifications, which influence their efficacy, biodegradability, and toxicity. Below is a detailed analysis of key analogues:

SM-102 vs. ALC-0315

- SM-102 : Features a 6-oxo-6-(undecyloxy)hexyl chain and ester linkages. Molecular weight: 710.17 g/mol. Used in Moderna’s mRNA-1273 vaccine, SM-102 demonstrates superior mRNA delivery efficiency and rapid hepatic clearance due to ester bond hydrolysis .

- ALC-0315: Contains a hydroxybutyl headgroup and two 2-hexyldecanoate tails. Molecular weight: 878.14 g/mol. As the ionizable lipid in Pfizer’s BNT162b2 vaccine, ALC-0315 shows comparable efficacy to SM-102 but slower degradation due to its distinct ester and hydroxybutyl motifs .

SM-102 vs. MC3 (DLin-MC3-DMA)

- MC3: A first-generation lipid with a tetra-unsaturated hydrophobic chain and dimethylamino headgroup. Molecular weight: 642.96 g/mol. While effective for siRNA delivery, MC3 lacks biodegradability, leading to prolonged liver accumulation and toxicity. SM-102’s ester linkages enable faster elimination (2–4 days vs. weeks for MC3) .

SM-102 vs. Lipid 5

- Lipid 5: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate. Molecular weight: ~725.18 g/mol. Lipid 5 exhibits enhanced mRNA delivery in preclinical models but shows slower systemic clearance compared to SM-102 due to its longer 8-oxooctyl chain .

Performance Metrics

*Efficacy relative to MC3 in vivo .

Research Findings

- Biodegradability: SM-102 and ALC-0315 degrade via ester hydrolysis, reducing long-term toxicity. MC3’s non-degradable structure correlates with hepatic lipidosis in preclinical models .

- Formulation Stability : SM-102-based LNPs maintain particle size <100 nm and stability for >6 months at 2–8°C, outperforming MC3 formulations .

Biological Activity

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate, also known by its CAS number 2089251-33-0, is a complex lipid compound with potential applications in drug delivery and immunotherapy. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C44H87NO5

- Molecular Weight : 710.17 g/mol

- Purity : >97%

The compound features a long hydrophobic chain, which is characteristic of many lipid-based drug delivery systems. This structure may enhance its ability to interact with biological membranes.

This compound exhibits several mechanisms that contribute to its biological activity:

- Immunomodulation : The compound has been shown to enhance immune responses, particularly in the context of vaccine formulations. It acts as an adjuvant, promoting both humoral and cellular immunity by facilitating antigen presentation and stimulating immune cell activation .

- Cell Membrane Interaction : Its lipid nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways .

- Targeted Delivery : The structure of the compound suggests that it can be used for targeted delivery of therapeutic agents, especially in the context of mRNA vaccines where lipid nanoparticles are employed to deliver mRNA into cells effectively .

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activity Studies

Case Studies

- Immunogenicity Enhancement : A study conducted on mice evaluated the immunogenic response to an mRNA vaccine co-formulated with this compound. Results indicated a significant increase in both IgG and IgM antibody levels compared to controls, suggesting its role as an effective adjuvant .

- Lipid Nanoparticle Formulation : In another investigation, the compound was incorporated into lipid nanoparticles for mRNA delivery. The study demonstrated that these nanoparticles facilitated efficient mRNA delivery into target cells, leading to robust protein expression and immune responses .

Q & A

Q. What are the key steps in synthesizing SM-102, and how can researchers optimize yield and purity?

SM-102 is synthesized via reductive amination and esterification. A representative protocol involves reacting undecyl 6-oxohexanoate with ethanolamine in dry dichloromethane under argon, followed by sodium triacetoxyborohydride addition. Purification via silica gel chromatography (0–5% isopropanol in chloroform) yields >95% purity . Critical parameters include inert atmosphere maintenance, stoichiometric control of reactants, and column chromatography optimization. Yield improvements focus on reducing side products (e.g., unreacted aldehydes) through stepwise monitoring via thin-layer chromatography (TLC).

Q. How is SM-102 structurally characterized, and what analytical methods are essential for validation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, 400 MHz in CDCl₃) is pivotal for confirming SM-102’s structure. Key peaks include:

Q. What is the role of SM-102 in lipid nanoparticle (LNP) formulation for mRNA delivery?

SM-102 acts as an ionizable cationic lipid, enabling mRNA encapsulation via electrostatic interactions. Its tertiary amine (pKa ~6.7) facilitates endosomal escape through pH-dependent protonation. Formulation typically combines SM-102 with cholesterol (stabilizer), DSPC (structural lipid), and PEG-lipid (stealth agent) at molar ratios optimized for mRNA protection and cellular uptake .

Advanced Research Questions

Q. What metabolic pathways and excretion mechanisms are observed for SM-102 in preclinical models?

In rats and non-human primates, SM-102 undergoes rapid ester hydrolysis to generate octanoic acid derivatives, followed by β-oxidation. Urinary and biliary excretion dominate, with >90% elimination within 48 hours. Metabolites lack bioaccumulation potential, as shown by ^14C-labeled studies quantifying urinary radioactivity and LC-MS/MS metabolite profiling .

Q. How does SM-102’s structure influence mRNA delivery efficiency compared to other ionizable lipids (e.g., ALC-0315)?

SM-102’s branched hydrophobic tail (heptadecan-9-yl) and optimized linker length enhance endosomal membrane disruption versus linear-chain lipids. Comparative studies show SM-102-based LNPs achieve 2–3× higher mRNA expression in vivo than ALC-0315, attributed to improved pKa tuning (6.5–6.9 vs. 6.1–6.5) and reduced immunogenicity .

Q. What methodologies are used to assess SM-102 biodistribution and pharmacokinetics in vivo?

Quantitative whole-body autoradiography (QWBA) with ^14C-labeled SM-102 tracks systemic distribution, revealing liver and spleen accumulation (60–70% of dose). LC-MS/MS quantifies parent lipid and metabolites in plasma, with AUC₀–48h values of 12–18 µg·h/mL in rats. Sex- and strain-specific differences (e.g., Sprague Dawley vs. Long-Evans rats) highlight the need for interspecies pharmacokinetic modeling .

Q. How do formulation parameters (e.g., PEGylation, lipid ratios) impact LNP stability and mRNA delivery?

Increasing PEG2000-DMG content (1–5 mol%) reduces hepatic clearance but may compromise endosomal escape. Optimal SM-102:DSPC:cholesterol:PEG ratios (50:10:38.5:1.5 mol%) balance mRNA encapsulation efficiency (>85%), particle size (80–100 nm), and stability (≥4 weeks at 4°C). Tangential flow filtration (TFF) is critical for removing unencapsulated mRNA and achieving polydispersity indices <0.1 .

Q. What mechanisms underlie mRNA activity loss in SM-102-based LNPs, and how can they be mitigated?

Aldehyde byproducts from lipid degradation (e.g., via oxidation) covalently modify mRNA, impairing translation. Accelerated stability studies (40°C, 75% RH) combined with HPLC-MS detect aldehyde adducts (e.g., at guanine residues). Mitigation strategies include antioxidant additives (α-tocopherol) and lyophilization with cryoprotectants (sucrose, trehalose) .

Q. How does SM-102’s biodegradability affect toxicity profiles in repeat-dose studies?

SM-102’s ester linkages enable enzymatic cleavage, reducing hepatotoxicity versus non-degradable lipids (e.g., DOTMA). In non-human primates, repeat intramuscular dosing (0.5 mg/kg mRNA) showed no elevation in ALT/AST or histopathological changes, supporting its use in multi-dose vaccine regimens .

Q. What computational or combinatorial approaches optimize SM-102 derivatives for targeted delivery?

Structure-activity relationship (SAR) studies screen SM-102 analogs with varied alkyl chain lengths and headgroup modifications. Machine learning models predict pKa and LogP values to prioritize candidates. For example, replacing the undecyloxy group with nonyloxy (Lipid 5) enhances lung-targeted delivery but reduces serum half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.